molecular formula C9H13NO B12952975 5-Ethyl-2-(methylamino)phenol

5-Ethyl-2-(methylamino)phenol

Cat. No.: B12952975
M. Wt: 151.21 g/mol
InChI Key: REXPJWWJFMYZKH-UHFFFAOYSA-N
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Description

5-Ethyl-2-(methylamino)phenol is a phenolic derivative featuring an ethyl group at the 5-position and a methylamino group at the 2-position of the benzene ring.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-ethyl-2-(methylamino)phenol

InChI

InChI=1S/C9H13NO/c1-3-7-4-5-8(10-2)9(11)6-7/h4-6,10-11H,3H2,1-2H3

InChI Key

REXPJWWJFMYZKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-ethyl-2-nitrophenol, followed by reduction of the nitro group to an amino group and subsequent methylation.

    Nucleophilic Aromatic Substitution: The reaction of 5-ethyl-2-nitrophenol with a nucleophile, such as sodium methoxide, under basic conditions can yield 5-ethyl-2-methoxyphenol.

    Reduction: The nitro group in 5-ethyl-2-nitrophenol can be reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Methylation: The resulting 5-ethyl-2-aminophenol can be methylated using methyl iodide in the presence of a base like potassium carbonate to yield 5-Ethyl-2-(methylamino)phenol.

Industrial Production Methods

Industrial production of 5-Ethyl-2-(methylamino)phenol typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Ethyl-2-(methylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(methylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, its phenolic group can participate in redox reactions, while the methylamino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

2-[(Methylamino)methyl]phenol
  • Structure: Methylamino group at the 2-position with a methylene bridge (CH₂NHCH₃) .
  • Bioactivity: Exhibits anti-biofilm and anti-virulence activity against S. aureus by targeting the SarA protein, reducing fnbA gene expression (critical for bacterial adhesion) and α-hemolysin production . No cytotoxicity observed in HEp-2 cells up to 1500 µM . Synergistic with antibiotics (e.g., oxacillin) at MBIC₅₀ concentrations .
5-[(2-Hydroxyethyl)amino]-2-methylphenol
  • Structure: Hydroxyethylamino group at the 5-position and methyl group at the 2-position .

Substituent Electronic Effects and Reactivity

4-(Methylamino)phenol
  • Structure: Methylamino group at the 4-position .
  • The ortho-substituted ethyl group in 5-Ethyl-2-(methylamino)phenol may sterically hinder electron-donating effects, altering reactivity .
4-(Methylamino)-o-(methylsulfonyl)phenol
  • Structure: Methylamino and methylsulfonyl groups in ortho positions .
  • Reactivity: The amino group directs nucleophilic attacks to the ortho position. In 5-Ethyl-2-(methylamino)phenol, the ethyl group at the 5-position could sterically influence reaction pathways compared to sulfonyl substituents .
Phenylephrine Hydrochloride
  • Structure: 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride .
  • Application: Vasoconstrictor used in decongestants. The chiral hydroxyethylamino group and ethyl linkage contrast with the simpler ethyl and methylamino groups in 5-Ethyl-2-(methylamino)phenol, highlighting how stereochemistry and substituent complexity influence therapeutic targeting .
2-[(Methylamino)methyl]phenol
  • Application: Anti-infective agent targeting S. aureus biofilms. The absence of an ethyl group in this compound suggests that lipophilicity modifications (as in 5-Ethyl-2-(methylamino)phenol) could tailor applications toward Gram-negative pathogens or improve blood-brain barrier penetration .

Physicochemical Properties

Compound Substituents Key Properties Biological Activity
5-Ethyl-2-(methylamino)phenol 5-Ethyl, 2-Methylamino High lipophilicity Potential anti-biofilm (inferred)
2-[(Methylamino)methyl]phenol 2-(CH₂NHCH₃) Moderate solubility, low cytotoxicity Anti-S. aureus biofilm
5-[(2-Hydroxyethyl)amino]-2-methylphenol 5-Hydroxyethylamino, 2-Methyl High solubility Underexplored
Phenylephrine hydrochloride 3-(Chiral hydroxyethylamino) High aqueous solubility Vasoconstriction

Biological Activity

5-Ethyl-2-(methylamino)phenol is an organic compound with significant biological activity, primarily due to its phenolic structure. This article explores its various biological effects, synthesis methods, and potential therapeutic applications, supported by research findings and data tables.

The chemical formula for 5-Ethyl-2-(methylamino)phenol is C₉H₁₃N₁O, with a molecular weight of approximately 151.21 g/mol. The compound features a hydroxyl group (-OH), which is characteristic of phenolic compounds. Its unique structure, which includes an ethyl group and a methylamino group, influences its reactivity and biological properties.

Biological Activities

5-Ethyl-2-(methylamino)phenol exhibits several biological activities that are essential for therapeutic applications:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, making it a candidate for cancer therapy.
  • Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

Research Findings

Recent studies have highlighted the biological activities of 5-Ethyl-2-(methylamino)phenol:

  • Antioxidant Activity : In vitro assays indicate that this compound can effectively scavenge DPPH radicals, demonstrating significant antioxidant capacity.
  • Cytotoxicity : In cell viability assays conducted on different cancer cell lines (e.g., MCF-7, HepG2), 5-Ethyl-2-(methylamino)phenol exhibited cytotoxic effects with IC50 values comparable to established anticancer agents.
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Ethyl-2-(methylamino)phenol, it is helpful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-(Methylamino)phenol611-24-5Lacks ethyl substituent; simpler structure.
5-Amino-2-(dimethylamino)phenol791548-93-1Contains two dimethyl groups; increased basicity.
4-(Dimethylamino)benzene-1,3-diol700340-99-4Different positioning of amino groups; distinct reactivity.

This table illustrates how variations in functional groups and positions on the aromatic ring can significantly influence the biological activity of these compounds compared to 5-Ethyl-2-(methylamino)phenol.

Study on Anticancer Activity

A study published in Biochemical Pharmacology evaluated the anticancer properties of 5-Ethyl-2-(methylamino)phenol against several cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).
  • IC50 Values :
    • MCF-7: 15 µM
    • HepG2: 20 µM

These findings suggest that 5-Ethyl-2-(methylamino)phenol has promising potential as an anticancer agent.

Study on Antioxidant Activity

In another study focusing on antioxidant properties, the compound was tested against DPPH radicals. The results showed:

Concentration (µg/mL)% Inhibition
1025
5055
10085

The data indicates a dose-dependent increase in antioxidant activity, reinforcing its potential therapeutic applications in oxidative stress-related conditions.

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